7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is of interest due to its potential pharmacological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach is the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . These reactions typically require specific conditions such as the use of microwave irradiation or high temperatures to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of complex molecules . This method can enhance the practical application of the synthesis by providing a more controlled and reproducible process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, catalysts like copper salts, and solvents such as 1,4-dioxane . The reaction conditions often involve elevated temperatures and controlled atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro derivatives and dibenzo[b,f][1,4]oxazepine analogs . These compounds share structural similarities but may differ in their substituents and overall reactivity.
Uniqueness
The uniqueness of 7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one lies in its specific spiro structure and the presence of both methyl and methylamino groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
7-methyl-4'-(methylamino)spiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclohexane]-5-one |
InChI |
InChI=1S/C16H22N2O2/c1-11-3-4-14-13(9-11)15(19)18-10-16(20-14)7-5-12(17-2)6-8-16/h3-4,9,12,17H,5-8,10H2,1-2H3,(H,18,19) |
InChI Key |
LEPYOHCJHXWXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCC(CC3)NC)CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.